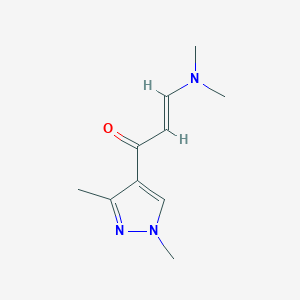
(2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(Dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, also known as DMAP, is a versatile organic compound with a wide range of applications in scientific research. It is an organocatalyst that is used as a reagent in organic synthesis and is known for its ability to promote a range of reaction types, including aldol condensations, Diels-Alder reactions, and Michael additions. DMAP has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Generation of Structurally Diverse Libraries
The compound is employed as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. These reactions produce a wide range of derivatives, including dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles. This diverse library serves as a foundation for further exploration in medicinal chemistry and drug development (Roman, 2013).
Synthesis of Benzothiazole and Benzimidazole-based Heterocycles
The compound is a key precursor in the efficient, microwave-mediated synthesis of novel benzothiazole- and benzimidazole-based heterocycles. These heterocycles are further reacted with aminopyrazoles and aminotriazole to create pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. Such heterocycles have potential applications in developing new therapeutic agents due to their structural relevance to biologically active molecules (Darweesh et al., 2016).
Antimicrobial Activity and Synthesis of Isoxazoline Derivatives
Research into the synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives highlights the antimicrobial activity of compounds derived from reactions involving the core compound. These studies provide insight into the potential antimicrobial applications of these derivatives, offering a pathway for the development of new antibacterial and antifungal agents (Zaki, Sayed, & Elroby, 2016).
Application in Nonlinear Optical Materials
Derivatives of the compound have been investigated for their applications in nonlinear optical materials. Studies focusing on pyrene derivatives, for instance, have demonstrated the potential of these compounds in creating lossless broadband nonlinear refraction. Such materials are crucial for the development of optical switches and modulators, which are key components in modern optical communication systems (Wu et al., 2017).
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-9(7-13(4)11-8)10(14)5-6-12(2)3/h5-7H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCURTZQORVTP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B2536863.png)
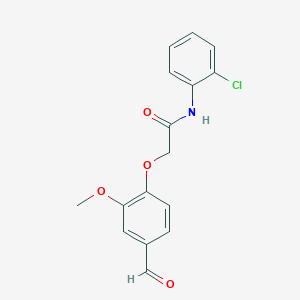
![N-(4-butylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536866.png)
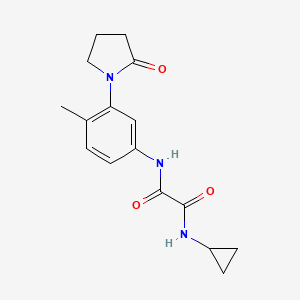
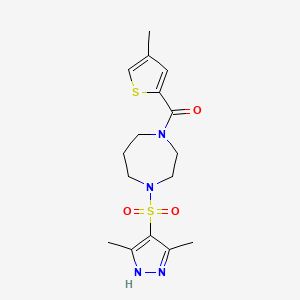

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2536874.png)

![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine](/img/structure/B2536879.png)
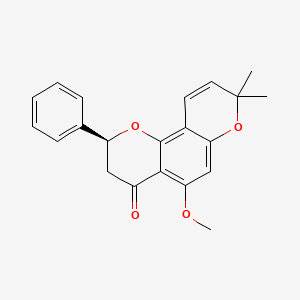
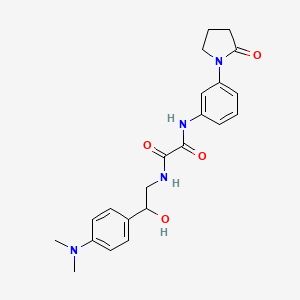
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2536883.png)
![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2536884.png)
